2MeOTI Chloride
CAS No.: 135273-74-4
Cat. No.: VC21364094
Molecular Formula: C8H13ClN2OS
Molecular Weight: 220.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135273-74-4 |
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Molecular Formula | C8H13ClN2OS |
Molecular Weight | 220.72 g/mol |
IUPAC Name | 1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride |
Standard InChI | InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | NFZZAUJDSJWLTQ-UHFFFAOYSA-M |
SMILES | CC(=O)CSC1=[N+](C=CN1C)C.[Cl-] |
Canonical SMILES | CC(=O)CSC1=[N+](C=CN1C)C.[Cl-] |
Introduction
2MeOTI Chloride (CAS 135273-74-4) belongs to a class of heterocyclic compounds featuring an imidazole ring structure with methoxy and thiol functional groups. The compound is also referenced in research literature as TG-2-IN-1 or Compound D003, particularly in studies focused on transglutaminase-2 inhibition pathways. Its chemical structure combines key functional groups that facilitate its biological activity, particularly its ability to bind with target enzymes.
The compound has attracted research interest primarily due to its role as a transglutaminase-2 (TG2) inhibitor. Transglutaminase-2 is an enzyme implicated in multiple cellular processes including apoptosis, wound healing, and cellular differentiation. By disrupting TG2 function, 2MeOTI Chloride can potentially modulate these processes, which has led to investigations into its therapeutic potential.
Research into 2MeOTI Chloride spans several domains including enzyme inhibition mechanics, antimicrobial applications, and potential roles in addressing pathological conditions associated with transglutaminase dysregulation. Its specific molecular configuration enables it to interact with biological systems in ways that make it valuable for both fundamental research and potential applied biomedical contexts.
Chemical Properties and Structure
2MeOTI Chloride presents a defined molecular structure characterized by specific physical and chemical properties that determine its biological interactions. The compound has a molecular formula of C₅H₈ClN₂OS and a molecular weight of 178.65 g/mol.
The imidazole core of the molecule provides nitrogen atoms that can participate in hydrogen bonding and other interactions, while the methoxy group (-OCH₃) at position 2 influences the electron distribution within the ring. The thiol group (-SH) at position 4 represents a key functional element that likely plays a significant role in the compound's ability to interact with enzyme active sites. The chloride counterion completes the salt structure, influencing solubility characteristics and potentially participating in binding interactions.
These structural features collectively determine the compound's ability to engage in specific biological interactions, particularly its capacity to bind to the active site of transglutaminase-2. The spatial arrangement of functional groups enables selective binding that blocks substrate access to the enzyme's catalytic center.
Biological Activity
The biological significance of 2MeOTI Chloride stems primarily from its interactions with protein targets, especially transglutaminase-2. Research has revealed multiple dimensions of its bioactivity that warrant detailed examination.
Inhibition of Transglutaminase-2
The primary biological mechanism of 2MeOTI Chloride involves targeted inhibition of transglutaminase-2 (TG2). Research indicates the compound can achieve inhibition rates up to 85% at a concentration of 25 μM. Mechanistically, the compound binds directly to the active site of TG2, effectively preventing substrate access and thereby disrupting enzyme function.
This inhibitory capacity is believed to result from the specific molecular configuration of 2MeOTI Chloride, which allows it to interact with critical amino acid residues in the enzyme's binding pocket. The binding appears to be competitive with natural substrates, suggesting a direct blockade mechanism rather than allosteric modulation of enzyme activity.
Inhibition Parameter | Value |
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Maximum Inhibition Rate | Up to 85% |
Effective Concentration | 25 μM |
Inhibition Mechanism | Active site binding |
Inhibition Type | Competitive substrate blockade |
The ability to significantly inhibit TG2 at relatively low micromolar concentrations suggests potential efficacy in research contexts where transglutaminase activity modulation is desired. This property forms the foundation for most applications of the compound in both fundamental research and potential therapeutic development.
Antimicrobial Properties
Research has demonstrated that 2MeOTI Chloride possesses moderate antimicrobial activity against various pathogens. In comparative analyses with established antimicrobial agents, the compound shows a distinct activity profile:
Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) | Effectiveness Rating |
---|---|---|
2MeOTI Chloride | 20 μg/mL | Moderate |
Tobramycin | 10 μg/mL | High |
Silver Ion | 15 μg/mL | High |
Chlorine | 5 μg/mL | Very High |
The antimicrobial mechanism may be related to the compound's ability to interfere with cellular processes dependent on transglutaminase activity, though specific pathways remain under investigation. This moderate antimicrobial capacity suggests potential applications in specialized contexts rather than as a primary antimicrobial agent.
Cytotoxicity Profile
Investigations into the cellular effects of 2MeOTI Chloride have provided important insights regarding its selectivity and potential therapeutic window. Cytotoxicity studies conducted on various cell lines have revealed:
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The IC₅₀ (half maximal inhibitory concentration) for human breast cancer cells (MCF-7) is approximately 30 μM
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The compound demonstrates a selectivity index greater than 3 when comparing cancer cells to normal fibroblast cells
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Cytotoxic effects appear dose-dependent and may correlate with TG2 expression levels in target cells
These findings suggest a potential degree of selectivity that could be valuable in research contexts requiring differential effects on various cell populations. The moderately selective toxicity profile provides a foundation for further investigations into potential applications in cancer research or other domains where controlled cell growth modulation is desired.
Biofilm Disruption Capability
A particularly noteworthy biological activity of 2MeOTI Chloride involves its capacity to disrupt bacterial biofilms. Research using confocal laser scanning microscopy has demonstrated:
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Treatment with 2MeOTI Chloride at 50 μg/mL resulted in approximately 50% reduction in biofilm mass after 24 hours
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The effect appears to be time-dependent, with increased exposure duration correlating with greater biofilm disruption
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The mechanism likely involves interference with protein cross-linking processes essential for biofilm structural integrity
Biofilm Parameter | Measurement | Method |
---|---|---|
Reduction Rate | ~50% | Quantitative analysis |
Exposure Duration | 24 hours | Time-course study |
Effective Concentration | 50 μg/mL | Dose-response analysis |
Visualization Method | Confocal laser scanning microscopy | Direct observation |
This biofilm disruption capability highlights a potential application of 2MeOTI Chloride in contexts where biofilm control represents a significant challenge, such as medical device surfaces or industrial equipment.
Research Applications
The unique properties of 2MeOTI Chloride have enabled several significant research applications across multiple domains of biochemical investigation.
Enzyme Inhibition Studies
As a potent TG2 inhibitor, 2MeOTI Chloride serves as a valuable research tool for investigating transglutaminase-dependent cellular processes. Researchers utilize the compound to:
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Elucidate TG2-dependent signaling pathways
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Evaluate the role of transglutaminase activity in specific cellular functions
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Develop structure-activity relationships for enzyme inhibition
These applications contribute to fundamental understanding of enzyme function and provide insights into potential therapeutic approaches targeting transglutaminase activity.
Antimicrobial Research
The moderate antimicrobial properties of 2MeOTI Chloride make it useful for specialized antimicrobial research, particularly in contexts where:
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Traditional antimicrobial approaches have limitations
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Biofilm formation represents the primary challenge
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Multiple mechanisms of action are desired for synergistic effects
By providing a distinct mechanism of action compared to conventional antimicrobial agents, the compound offers research possibilities in addressing resistant microbial populations or complex microbial communities.
Cancer Research Applications
The observed selective cytotoxicity toward cancer cells has sparked interest in 2MeOTI Chloride as a research tool in cancer biology. Specific applications include:
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Investigation of TG2-dependent survival mechanisms in cancer cells
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Exploration of differential expression and function of transglutaminase in normal versus malignant cells
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Development of combination approaches targeting multiple cancer cell vulnerabilities
These research directions may ultimately contribute to novel therapeutic strategies, though significant additional investigation would be required before clinical applications could be considered.
Future Perspectives
The current understanding of 2MeOTI Chloride points toward several promising future research directions that may expand its utility and applications.
Structural Optimization Opportunities
Structure-activity relationship studies could yield optimized derivatives with:
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Enhanced potency against specific targets
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Improved selectivity profiles
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Better pharmacokinetic properties
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Reduced potential for off-target effects
Such optimizations could significantly expand the research applications of 2MeOTI Chloride and related compounds.
Emerging Application Areas
Several potential application domains warrant further investigation:
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Biofilm control strategies in medical and industrial contexts
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Targeted approaches for cancers with TG2 overexpression
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Investigation of TG2-dependent processes in neurodegenerative conditions
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Exploration of combined approaches with established therapeutic agents
These emerging areas represent opportunities to leverage the unique properties of 2MeOTI Chloride in addressing significant research challenges.
Analytical Method Development
Continued refinement of analytical approaches for 2MeOTI Chloride could include:
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Enhanced detection methods for biological samples
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Improved techniques for monitoring drug-target interactions
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Development of biomarkers for compound activity in complex systems
Such methodological advances would facilitate more sophisticated research applications and potentially enable new discoveries regarding compound activity and effects.
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